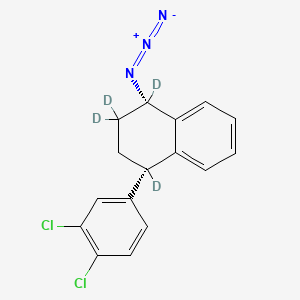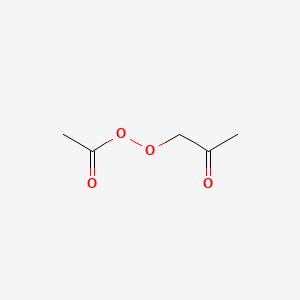![molecular formula C17H19ClN2 B563312 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 CAS No. 1189925-23-2](/img/structure/B563312.png)
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 is a deuterated form of 1-[(4-Chlorophenyl)phenylmethyl]piperazine, which is a piperazine derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Mecanismo De Acción
Target of Action
The primary target of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to allergic and inflammatory reactions . When histamine binds to the H1 receptor, it triggers symptoms of allergies .
Mode of Action
This compound acts as an antagonist at the H1 receptor . This means it binds to the receptor and blocks histamine from binding, thereby preventing the allergic response . It has a higher affinity for the H1 receptor than histamine, making it effective in treating allergies .
Biochemical Pathways
The action of this compound primarily affects the histamine pathway . By blocking the H1 receptor, it prevents histamine from triggering an allergic response . This can help alleviate symptoms of allergies such as itching and inflammation .
Result of Action
The result of this compound’s action is a reduction in the symptoms of allergies . By blocking the H1 receptor, it prevents histamine from triggering an allergic response, thereby alleviating symptoms such as itching and inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, which would increase the demand for H1 receptor antagonists like this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 involves the deuteration of 1-[(4-Chlorophenyl)phenylmethyl]piperazineThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted and deuterated derivatives of 1-[(4-Chlorophenyl)phenylmethyl]piperazine. These derivatives often exhibit unique properties and are used in further scientific research .
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of deuterium on biological systems.
Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)phenylmethyl]piperazine: The non-deuterated form, which has similar chemical properties but different isotopic composition.
Cetirizine: An antihistamine that shares a similar piperazine structure but has different pharmacological properties.
Levocetirizine: A more potent antihistamine with fewer side effects compared to cetirizine.
The uniqueness of this compound lies in its deuterated nature, which imparts distinct properties and applications in scientific research .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/i10D2,11D2,12D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-BGKXKQMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675755 |
Source


|
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189925-23-2 |
Source


|
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)







![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)


